molecular formula C8H8ClFO3S B13861870 5-Chloro-2-fluorobenzyl methanesulfonate

5-Chloro-2-fluorobenzyl methanesulfonate

Cat. No.: B13861870
M. Wt: 238.66 g/mol
InChI Key: HNHLLSOVKNZHPA-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzyl methanesulfonate is a sulfonate ester characterized by a benzyl group substituted with chlorine at the 5-position and fluorine at the 2-position, linked to a methanesulfonate group. The chlorine and fluorine substituents enhance electrophilicity, while the methanesulfonate group facilitates nucleophilic substitution reactions, making it valuable for constructing complex molecules .

Properties

Molecular Formula

C8H8ClFO3S

Molecular Weight

238.66 g/mol

IUPAC Name

(5-chloro-2-fluorophenyl)methyl methanesulfonate

InChI

InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3

InChI Key

HNHLLSOVKNZHPA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C(C=CC(=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluorobenzyl methanesulfonate typically involves the reaction of 5-chloro-2-fluorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for 5-Chloro-2-fluorobenzyl methanesulfonate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluorobenzyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

5-Chloro-2-fluorobenzyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluorobenzyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying biomolecules and studying their functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Reactivity/Biological Activity Differences Source
5-Chloro-2-fluorobenzyl methanesulfonate 5-Cl, 2-F on benzyl; methanesulfonate group High electrophilicity; used in alkylation reactions Inferred from analogs
[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate Indole core; methanesulfonate salt Enhanced solubility; potential neuroprotective effects due to indole moiety
(S)-(+)-2-Methylbutyl methanesulfonate Chiral carbon chain; methanesulfonate group Used in asymmetric synthesis; lower volatility compared to ethyl analogs
Methyl 5-chloro-2-fluorobenzoate 5-Cl, 2-F on benzoate; methyl ester Limited biological activity; used as a synthetic intermediate
5-Chloro-2-fluorobenzyl isothiocyanate Benzyl group; isothiocyanate instead of sulfonate Higher reactivity toward amines; used in bioactive molecule synthesis
(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate Methoxy and methyl substituents; sulfonate Enhanced binding affinity due to methoxy group

Case Studies and Research Findings

  • Asymmetric Synthesis : (S)-(+)-2-Methylbutyl methanesulfonate’s chiral structure enables enantioselective synthesis, a property absent in the target compound due to its planar benzyl group .
  • Toxicity Profile: Methyl methanesulfonate (MMS), a simpler analog, is a known DNA alkylating agent with genotoxic effects. The addition of chloro-fluoro substituents in 5-chloro-2-fluorobenzyl methanesulfonate may alter its toxicity profile, though specific studies are lacking .

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